2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl-acetohydrazide moiety, where the hydrazide group forms an (E)-imine linkage with a 2-methylphenyl substituent. This architecture positions the compound within a broader class of triazole-based derivatives, which are frequently explored for their biological activities, including antimicrobial and enzyme-inhibitory properties .
The (E)-configuration of the imine linkage is critical for maintaining planar geometry, which may optimize interactions with biological targets .
Properties
CAS No. |
303102-45-6 |
|---|---|
Molecular Formula |
C28H29N5OS |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5OS/c1-20-10-8-9-11-22(20)18-29-30-25(34)19-35-27-32-31-26(33(27)24-12-6-5-7-13-24)21-14-16-23(17-15-21)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+ |
InChI Key |
KJNVNIOVNNBZSQ-RDRPBHBLSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Core
The 1,2,4-triazole ring is constructed via cyclocondensation of thiocarbohydrazide with appropriate carbonyl precursors. For example, 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized by reacting 4-tert-butylbenzaldehyde and phenylhydrazine in ethanol under reflux, followed by treatment with carbon disulfide and hydrazine hydrate. The reaction proceeds as follows:
Key parameters include maintaining a temperature of 80–90°C and using potassium hydroxide as a base to facilitate cyclization.
Sulfanylation of the Acetohydrazide Moiety
The sulfanyl group is introduced via nucleophilic substitution. 2-chloroacetohydrazide is reacted with the triazole-3-thiol in dimethylformamide (DMF) at 60°C for 6 hours, yielding 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . The use of DMF as a polar aprotic solvent enhances reaction efficiency, achieving yields of 75–80%.
Hydrazone Formation with 2-Methylbenzaldehyde
The final step involves condensation of the acetohydrazide intermediate with 2-methylbenzaldehyde in ethanol under acidic conditions (catalytic acetic acid). The reaction is refluxed for 4–5 hours to form the E-configuration hydrazone:
The product is purified via recrystallization from ethanol, yielding a white crystalline solid with a melting point of 178–180°C.
One-Pot Synthesis Strategy
Recent advances have enabled a streamlined one-pot synthesis by combining cyclization and sulfanylation steps. In this method, 4-tert-butylphenyl isothiocyanate and phenylhydrazine are reacted in a single vessel with 2-chloroacetohydrazide and 2-methylbenzaldehyde in the presence of sulfuric acid as a catalyst. The protocol reduces reaction time from 24 hours (stepwise) to 8–10 hours, with a comparable yield of 70–72%.
Mechanistic Insight :
The one-pot approach proceeds through an intermediate disulfide formation, followed by nucleophilic attack of the enolate form of 2-methylbenzaldehyde, culminating in intramolecular cyclization:
Optimization of Reaction Conditions
Solvent Systems
Catalysts
Temperature and Time
| Step | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Triazole formation | 80–90 | 6 | 70 |
| Sulfanylation | 60 | 6 | 75 |
| Hydrazone condensation | 78 (reflux) | 5 | 80 |
| One-pot synthesis | 100 | 10 | 72 |
Characterization and Analytical Data
The compound is characterized using:
-
FT-IR : Peaks at 3041 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), and 1260 cm⁻¹ (C–S).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.65–7.20 (m, aromatic-H), 2.35 (s, 3H, CH₃).
Comparative Analysis of Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Time | 24 hours | 10 hours |
| Overall Yield | 65% | 72% |
| Purity | 95% | 98% |
| Scalability | Moderate | High |
The one-pot method offers superior efficiency but requires precise control of acid concentration to avoid side reactions.
Challenges and Solutions
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile .
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is being conducted on its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural variations among analogues of this compound lie in the substituents on the phenyl rings attached to the triazole and hydrazide moieties. Below is a comparative analysis based on substituent modifications (Table 1):
Table 1: Structural and Physicochemical Comparison of Analogues
Physicochemical Characterization
- NMR Spectroscopy : Distinct shifts in the imine proton (δ 8.3–8.5 ppm) and triazole protons (δ 7.9–8.1 ppm) confirm structural integrity across analogues .
- Crystallography : Single-crystal X-ray studies (e.g., using SHELX and ORTEP-III ) reveal planar geometries for the triazole and hydrazide moieties, critical for target binding.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a synthetic derivative belonging to the class of hydrazones and triazoles, which have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibitory effects based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 505.61 g/mol. The structure features a triazole ring and a hydrazone moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study examining related compounds, the minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . It is hypothesized that the presence of the triazole moiety enhances membrane permeability, allowing for better interaction with bacterial cells.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide | TBD | TBD |
| Compound A | 20 | S. aureus |
| Compound B | 40 | E. coli |
Antitumor Activity
The antitumor potential of triazole derivatives has been widely studied. Compounds similar to our target have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study revealed that triazole-based compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis . The proposed mechanism involves the disruption of cellular signaling pathways critical for tumor growth.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds containing hydrazone and triazole functionalities can act as effective inhibitors of cholinesterases. For example, related compounds have demonstrated IC50 values in the micromolar range against butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
| Enzyme | IC50 (µM) | Compound |
|---|---|---|
| BChE | 46.42 | Similar Triazole Derivative |
| AChE | 157.31 | Similar Triazole Derivative |
Case Studies
- Antimicrobial Efficacy : A recent study tested various hydrazone derivatives against a panel of bacterial strains. The compound exhibited promising activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Cells : In vitro studies using breast cancer cell lines showed that the compound induced apoptosis at concentrations lower than those required for significant cytotoxicity in normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What are the standard synthetic protocols for preparing 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide?
- Methodological Answer : The synthesis involves a multi-step process:
Triazole ring formation : Reacting substituted phenylhydrazines with thiocarbazides under reflux in ethanol or methanol.
Sulfanyl acetohydrazide intermediate : Condensation of 2-mercaptoacetic acid hydrazide with the triazole derivative.
Schiff base formation : Reaction of the intermediate with 2-methylbenzaldehyde in solvents like DMSO or DMF, catalyzed by acetic acid.
Key conditions:
| Parameter | Optimal Range | References |
|---|---|---|
| Solvent | DMSO, ethanol | |
| Catalyst | Acetic acid | |
| Temperature | 60–80°C (reflux) | |
| Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization . |
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrazone geometry (E-configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C30H33N5O4S in ) .
- Infrared (IR) Spectroscopy : Identify functional groups (C=N stretch at ~1600 cm⁻¹, S-H absence confirms sulfanyl bonding) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What structural features govern its reactivity and biological activity?
- Methodological Answer : Key features include:
- Triazole ring : Participates in π-π stacking with biological targets (e.g., enzymes) .
- Hydrazone linkage (N'-[(E)-...]) : Stabilizes Schiff base conformation, critical for target binding .
- Sulfanyl group (-S-) : Enhances solubility and mediates redox reactions .
- 4-tert-butylphenyl and 2-methylphenyl groups : Hydrophobic interactions in binding pockets .
Q. How can researchers predict its solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS (pH 7.4). LogP values (~4.2 estimated via ) suggest moderate lipophilicity.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Hydrazones are prone to hydrolysis in acidic/basic conditions; buffer selection is critical .
Q. What are the primary biological targets or assays used in preliminary screening?
- Methodological Answer :
- Enzyme inhibition assays : Tyrosine kinases or cytochrome P450 isoforms due to triazole’s metal-coordinating ability .
- Antimicrobial screening : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural analogs : Compare with derivatives (e.g., 3,4-dichlorophenyl vs. 2-methylphenyl substituents) to isolate substituent effects .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR or ITC .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 4–6 hours) and improves yield by 15–20% .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., solvent ratio, catalyst loading) .
- Continuous flow chemistry : Minimizes side reactions in triazole formation .
Q. How to design mechanistic studies for its potential enzyme inhibition?
- Methodological Answer :
Enzyme kinetics : Measure Vmax/Km changes via Lineweaver-Burk plots.
Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) .
X-ray crystallography : Resolve enzyme-ligand co-crystals (e.g., PDB ID 1T46 for triazole-binding proteins) .
Mutagenesis : Identify critical residues (e.g., His94 in CYP450) via site-directed mutagenesis .
Q. What computational methods validate its interaction with biological targets?
- Methodological Answer :
Q. How to address discrepancies in spectroscopic data during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
